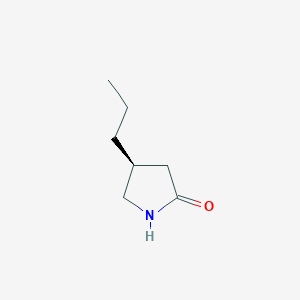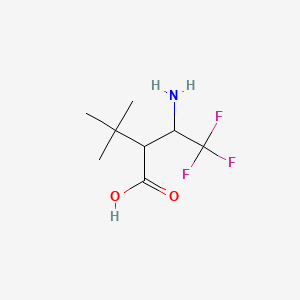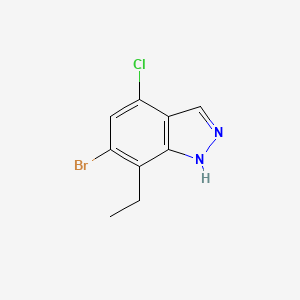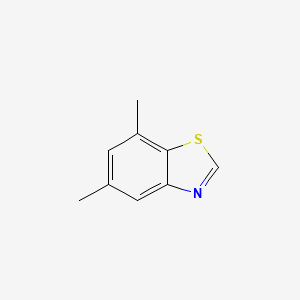
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is an organic compound that features a trifluoromethylsulfanyl group attached to an ethyl chain, which is further connected to a carbamic acid benzyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Trifluoromethylsulfanyl Group: This can be achieved through the reaction of a suitable thiol with a trifluoromethylating agent under controlled conditions.
Attachment to the Ethyl Chain: The trifluoromethylsulfanyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the ethyl chain with a benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamates or thiocarbamates.
Wissenschaftliche Forschungsanwendungen
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The carbamic acid benzyl ester moiety can undergo hydrolysis to release active intermediates that can further interact with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triflamides: Compounds containing the trifluoromethylsulfonamide group.
Triflimides: Compounds containing the bis(trifluoromethylsulfonyl)imide group.
Triflidic Acid: An organic superacid with a trifluoromethylsulfonyl group.
Uniqueness
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is unique due to the combination of its trifluoromethylsulfanyl group and carbamic acid benzyl ester moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12F3NO2S |
|---|---|
Molekulargewicht |
279.28 g/mol |
IUPAC-Name |
benzyl N-[2-(trifluoromethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)18-7-6-15-10(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI-Schlüssel |
MQEPLPSPHARLPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCSC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
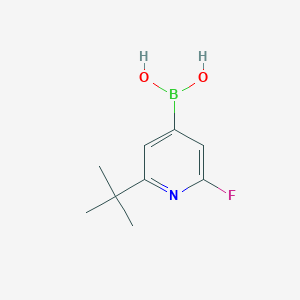
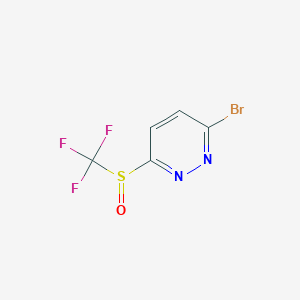
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
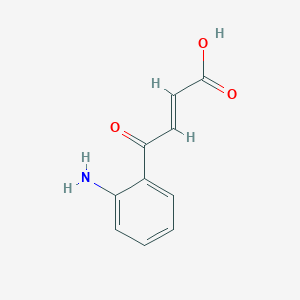
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)

